molecular formula C27H20O2 B14216505 1,6-Dimethoxy-9,9'-spirobi[fluorene] CAS No. 824390-51-4

1,6-Dimethoxy-9,9'-spirobi[fluorene]

Cat. No.: B14216505
CAS No.: 824390-51-4
M. Wt: 376.4 g/mol
InChI Key: YGOUNYYSABYDSW-UHFFFAOYSA-N
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Description

1,6-Dimethoxy-9,9’-spirobi[fluorene] is a spiro compound characterized by its unique structure where two fluorene units are connected through a spiro carbon atom. This compound is known for its excellent thermal and chemical stability, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethoxy-9,9’-spirobi[fluorene] typically involves the following steps:

    Starting Materials: The synthesis begins with fluorene derivatives.

    Formation of Spiro Center: The spiro center is formed by a reaction that connects two fluorene units through a spiro carbon atom.

Industrial Production Methods

Industrial production methods for 1,6-Dimethoxy-9,9’-spirobi[fluorene] often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethoxy-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted fluorene compounds .

Scientific Research Applications

1,6-Dimethoxy-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Dimethoxy-9,9’-spirobi[fluorene] involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dimethoxy-9,9’-spirobi[fluorene] is unique due to its methoxy groups, which enhance its solubility and reactivity compared to other spiro compounds. This makes it particularly valuable in applications requiring high-performance materials with specific chemical properties .

Properties

CAS No.

824390-51-4

Molecular Formula

C27H20O2

Molecular Weight

376.4 g/mol

IUPAC Name

1,6-dimethoxy-9,9'-spirobi[fluorene]

InChI

InChI=1S/C27H20O2/c1-28-17-14-15-24-21(16-17)20-10-7-13-25(29-2)26(20)27(24)22-11-5-3-8-18(22)19-9-4-6-12-23(19)27/h3-16H,1-2H3

InChI Key

YGOUNYYSABYDSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=C2C=CC=C6OC

Origin of Product

United States

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